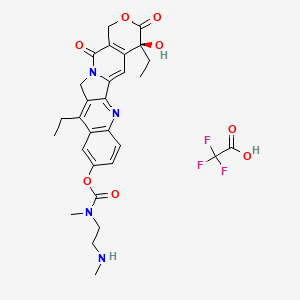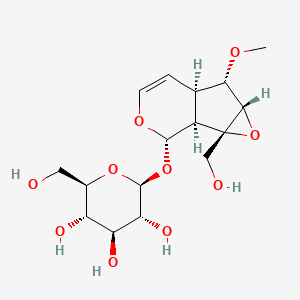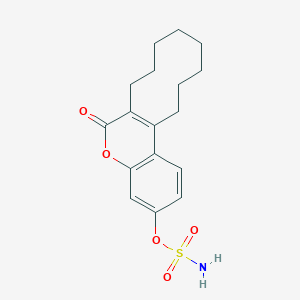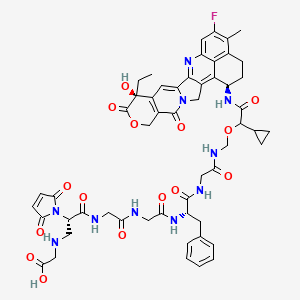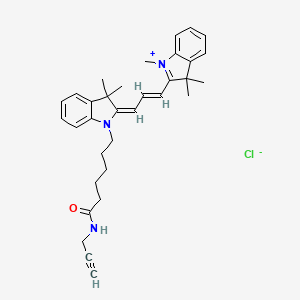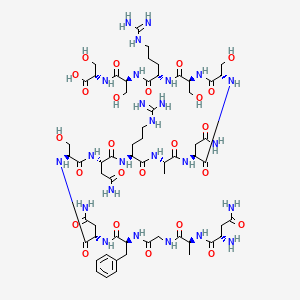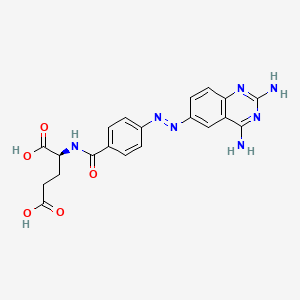
Phototrexate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phototrexate is a photochromic antifolate drug developed at the Institute for Bioengineering of Catalonia. It is a photopharmacological agent that acts as a light-regulated inhibitor of the enzyme dihydrofolate reductase. This compound is a photoisomerizable structural analogue of the chemotherapy agent methotrexate. The pharmacological effects of this compound can be switched on and off by ultraviolet A and visible light, respectively. It is almost inactive in its trans configuration while it behaves as a potent antifolate in its cis configuration .
Preparation Methods
Phototrexate is synthesized through a series of chemical reactions involving the incorporation of a diazene stereogenic unit into the structure of methotrexate. The synthetic route typically involves the following steps:
Formation of the diazene unit: This step involves the reaction of 2,4-diaminoquinazoline with a suitable diazotizing agent to form the diazene intermediate.
Coupling with benzoyl chloride: The diazene intermediate is then coupled with benzoyl chloride to form the diazenylbenzoyl derivative.
The reaction conditions for these steps typically involve the use of organic solvents such as dimethyl sulfoxide and the reactions are carried out at room temperature. Industrial production methods for this compound would involve scaling up these reactions and optimizing the reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Phototrexate undergoes several types of chemical reactions, including:
Photoisomerization: this compound can switch between its cis and trans configurations upon exposure to ultraviolet A and visible light, respectively.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, although these are less common compared to its photoisomerization.
Substitution Reactions: This compound can undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common reagents used in these reactions include diazotizing agents, benzoyl chloride, and various amines. The major products formed from these reactions are the cis and trans isomers of this compound, as well as various substituted derivatives.
Scientific Research Applications
Mechanism of Action
Phototrexate exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is involved in the synthesis of tetrahydrofolate, which is essential for the synthesis of nucleotides and DNA. By inhibiting dihydrofolate reductase, this compound disrupts DNA synthesis and cell proliferation. The inhibition of dihydrofolate reductase by this compound is regulated by light, with the cis configuration being a potent inhibitor and the trans configuration being almost inactive .
Comparison with Similar Compounds
Phototrexate is similar to other antifolate drugs such as methotrexate, aminopterin, and trimethoprim. this compound is unique in its ability to switch between active and inactive forms upon exposure to light. This light-regulated activity allows for precise control over its pharmacological effects, making it a promising candidate for targeted chemotherapy .
Similar compounds include:
Methotrexate: A widely used chemotherapeutic agent that inhibits dihydrofolate reductase.
Aminopterin: An antifolate drug similar to methotrexate but with a different chemical structure.
Trimethoprim: An antibiotic that also inhibits dihydrofolate reductase but is used primarily for bacterial infections.
This compound’s unique photoisomerizable property sets it apart from these other compounds, offering potential advantages in terms of targeted therapy and reduced side effects.
Properties
CAS No. |
2268033-83-4 |
|---|---|
Molecular Formula |
C20H19N7O5 |
Molecular Weight |
437.4 g/mol |
IUPAC Name |
(2S)-2-[[4-[(2,4-diaminoquinazolin-6-yl)diazenyl]benzoyl]amino]pentanedioic acid |
InChI |
InChI=1S/C20H19N7O5/c21-17-13-9-12(5-6-14(13)24-20(22)25-17)27-26-11-3-1-10(2-4-11)18(30)23-15(19(31)32)7-8-16(28)29/h1-6,9,15H,7-8H2,(H,23,30)(H,28,29)(H,31,32)(H4,21,22,24,25)/t15-/m0/s1 |
InChI Key |
IODLJULYGHWOLC-HNNXBMFYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N[C@@H](CCC(=O)O)C(=O)O)N=NC2=CC3=C(C=C2)N=C(N=C3N)N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC(CCC(=O)O)C(=O)O)N=NC2=CC3=C(C=C2)N=C(N=C3N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


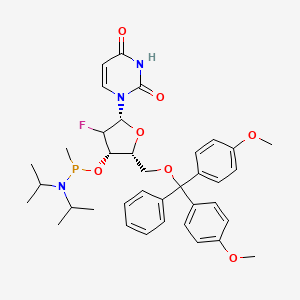
methyl phosphate](/img/structure/B12381873.png)

![[1,1,2,3,3-pentadeuterio-1,3-di(hexadecanoyloxy)propan-2-yl] (10Z,13Z)-nonadeca-10,13-dienoate](/img/structure/B12381882.png)
![methyl 2-{4-[4-(7-carbamoyl-1H-benzimidazol-2-yl)benzene-1-carbonyl]piperazin-1-yl}pyrimidine-5-carboxylate](/img/structure/B12381885.png)
![(4R)-4-[(3R,5S,7S,10S,13R)-7-[(3S,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B12381891.png)


